![molecular formula C30H44N2O6 B13997093 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide CAS No. 81165-77-7](/img/structure/B13997093.png)
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is a chemical compound with the molecular formula C28H42N2O4 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethyl chain, which is further connected to a decanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]terephthalamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]oxalamide
Uniqueness
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is unique due to its longer decanediamide backbone, which may confer different physical and chemical properties compared to its shorter-chain analogs. This can result in variations in solubility, stability, and biological activity, making it a compound of interest for further research and development.
Propiedades
Número CAS |
81165-77-7 |
|---|---|
Fórmula molecular |
C30H44N2O6 |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide |
InChI |
InChI=1S/C30H44N2O6/c1-35-25-15-13-23(21-27(25)37-3)17-19-31-29(33)11-9-7-5-6-8-10-12-30(34)32-20-18-24-14-16-26(36-2)28(22-24)38-4/h13-16,21-22H,5-12,17-20H2,1-4H3,(H,31,33)(H,32,34) |
Clave InChI |
UCPMKWXQDZFQHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



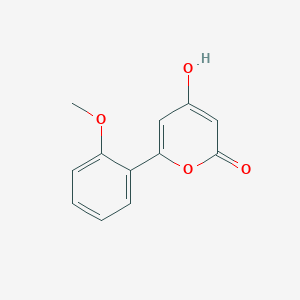
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)

![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)


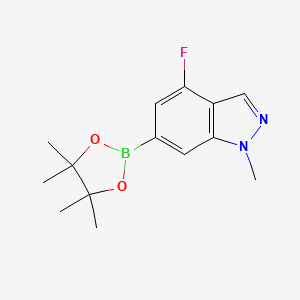
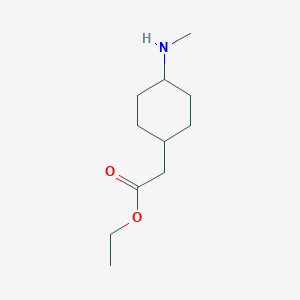
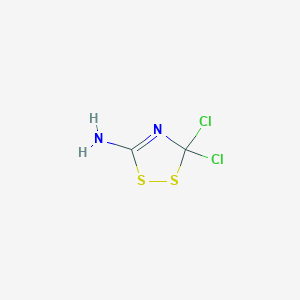
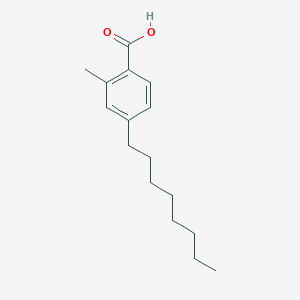

![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)

